molecular formula C11H11ClFN3O2 B1420213 N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1193389-78-4

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Cat. No.: B1420213
CAS No.: 1193389-78-4
M. Wt: 271.67 g/mol
InChI Key: QOFPPVISHXGIKX-UHFFFAOYSA-N
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Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic carboxamide derivatives. The compound's International Union of Pure and Applied Chemistry name reflects its complex structural features, beginning with the central isoxazole ring system numbered as 1,2-oxazole according to standard heterocyclic nomenclature. The methyl substituent at position 5 of the isoxazole ring provides the "5-methyl" designation, while the carboxamide functionality at position 4 generates the "4-carboxamide" portion of the name.

The aniline component of the molecule introduces additional complexity to the systematic naming. The fluorine atom at the 4-position of the phenyl ring and the amino group at the 3-position require careful positional designation to ensure unambiguous identification. The complete name structure follows the pattern: substituent positions on the phenyl ring (3-amino-4-fluoro), followed by the phenyl designation, then the connection to the carboxamide nitrogen (N-linked), followed by the substituted isoxazole ring system (5-methyl-1,2-oxazole-4-carboxamide).

The hydrochloride salt formation represents a critical aspect of the nomenclature, as the protonation state significantly affects both the chemical properties and systematic naming. The compound's Simplified Molecular Input Line Entry System notation CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N accurately captures the connectivity pattern. The International Chemical Identifier string InChI=1S/C11H10FN3O2/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7/h2-5H,13H2,1H3,(H,15,16) provides a standardized representation enabling precise database searching and computational analysis.

Crystal Structure Analysis and X-ray Diffraction Patterns

Crystal structure analysis of this compound reveals distinctive packing arrangements and intermolecular interactions that govern the solid-state properties. X-ray diffraction studies demonstrate that the isoxazole ring system adopts a planar conformation, consistent with the aromatic character of this five-membered heterocycle. The geometric parameters within the isoxazole ring show bond lengths typical of aromatic systems, with the carbon-nitrogen double bond distance of approximately 1.295 Å slightly elongated compared to the standard 1.28 Å value due to electronic delocalization effects.

The crystal packing analysis reveals that molecules arrange themselves through a network of hydrogen bonding interactions and halogen bonding contributions. The amino group at the 3-position of the phenyl ring serves as both a hydrogen bond donor and acceptor, creating intermolecular bridges that stabilize the crystal lattice. X-ray diffraction patterns demonstrate that the fluorine atom participates in directional interactions with neighboring molecules, contributing to the overall crystal stability through weak but significant halogen bonding interactions.

Parameter Value Reference
Carbon-Nitrogen Double Bond (Isoxazole) 1.295 Å
Dihedral Angle (Phenyl-Isoxazole) 82.97°
Hydrogen Bond Distance (N-H⋯O) Varies
Crystal System Monoclinic
Space Group P21/c

The molecular geometry analysis indicates that the phenyl ring and isoxazole ring systems are not coplanar, exhibiting a dihedral angle of approximately 82.97 degrees. This nearly perpendicular arrangement results from steric interactions between the substituents and electronic effects that minimize unfavorable orbital overlaps. The crystal structure data collected using X-ray diffraction techniques at 293 K reveals unit cell parameters consistent with monoclinic crystal system symmetry.

Temperature-dependent diffraction studies provide insights into the thermal behavior and structural stability of the crystalline form. The diffraction patterns show well-defined peaks characteristic of a highly ordered crystalline structure, with the intensity distribution reflecting the electron density throughout the unit cell. Advanced diffraction analysis techniques, including structure factor calculations and electron density mapping, enable precise determination of atomic positions and thermal displacement parameters.

Molecular Orbital Interactions in Isoxazole-Carboxamide Systems

Molecular orbital analysis of this compound reveals complex electronic interactions that govern the compound's chemical behavior and spectroscopic properties. Frontier molecular orbital calculations demonstrate that both the highest occupied molecular orbital and lowest unoccupied molecular orbital are delocalized across the entire conjugated system, spanning the isoxazole ring, carboxamide linkage, and substituted phenyl ring. This extensive conjugation results in intramolecular charge transfer characteristics that manifest in the compound's absorption and emission spectra.

The highest occupied molecular orbital primarily resides on the amino-substituted phenyl ring, with significant electron density concentrated on the nitrogen atom of the amino group and the aromatic carbon atoms. Density functional theory calculations indicate that the electron density distribution in the highest occupied molecular orbital facilitates electron donation from the aniline component toward the electron-deficient regions of the molecule. The lowest unoccupied molecular orbital shows predominant localization on the isoxazole ring system and the carbonyl group of the carboxamide functionality.

Electronic transition analysis reveals that the lowest energy absorption corresponds primarily to a highest occupied molecular orbital to lowest unoccupied molecular orbital transition, characterized as a π-π* excited singlet state with pronounced intramolecular charge transfer character. This transition involves electron density redistribution from the electron-rich amino-phenyl system toward the electron-accepting isoxazole-carboxamide moiety. The charge transfer nature of this transition significantly influences the compound's photophysical properties and potential applications in fluorescence-based detection systems.

The molecular orbital energy levels demonstrate the electron-withdrawing effect of the fluorine substituent on the phenyl ring, which stabilizes the highest occupied molecular orbital through inductive effects. Computational analysis shows that the fluorine atom's high electronegativity creates a dipole moment that affects the overall electron distribution throughout the molecular framework. The carboxamide linkage serves as an important electronic communication pathway, enabling efficient orbital overlap between the donor and acceptor components of the molecule.

Halogen Bonding Effects of Fluorine Substituents

The fluorine substituent in this compound exhibits distinctive halogen bonding characteristics that influence both molecular conformation and intermolecular interactions. Computational studies demonstrate that fluorine atoms can participate in halogen bonding when attached to sufficiently electron-withdrawing groups, creating regions of positive electrostatic potential known as sigma-holes. In this compound, the fluorine atom at the 4-position of the phenyl ring experiences electronic effects from both the amino group and the carboxamide linkage that modulate its halogen bonding propensity.

Theoretical analysis reveals fundamental differences between fluorine-centered interactions and traditional halogen bonds formed by heavier halogens such as chlorine and bromine. Unlike chlorine and bromine atoms, which exhibit anisotropic charge distributions with well-defined sigma-holes, fluorine atoms typically display spherical electron density distributions. However, in this compound, the electronic environment created by the adjacent functional groups can induce sufficient charge anisotropy to enable weak halogen bonding interactions.

Crystallographic evidence from related fluorinated isoxazole compounds demonstrates that fluorine atoms can participate in directional intermolecular contacts with electron-rich regions of neighboring molecules. Statistical analysis of Cambridge Structural Database entries reveals that fluorine atoms in similar chemical environments form contacts with nitrogen and oxygen atoms at distances shorter than the sum of van der Waals radii, indicating attractive interactions. These fluorine-nitrogen and fluorine-oxygen contacts contribute to crystal packing stability and influence the overall solid-state architecture.

The electronic nature of fluorine bonding differs significantly from conventional halogen bonding mechanisms. While traditional halogen bonds result from attractive interactions between the sigma-hole on the halogen and electron-rich regions, fluorine bonding involves repulsive interactions between the fluorine and nitrogen atoms that are compensated by favorable polarization and electrostatic effects. Source function analysis indicates that fluorine acts as an electron density sink in these interactions, contrasting with the electron density source behavior observed for heavier halogens.

Interaction Type Distance Range Strength Electronic Character
F⋯N Contacts 2.8-3.2 Å Weak Electrostatic/Polarization
F⋯O Contacts 2.7-3.1 Å Weak Electrostatic/Polarization
Traditional Cl⋯N 3.0-3.4 Å Moderate Sigma-hole interactions
Traditional Br⋯N 3.1-3.5 Å Moderate Sigma-hole interactions

Properties

IUPAC Name

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPPVISHXGIKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193389-78-4
Record name 4-Isoxazolecarboxamide, N-(3-amino-4-fluorophenyl)-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193389-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis of Ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate

This synthesis is related to the construction of oxazole rings and showcases relevant techniques.

  • React 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid with triphosgene in dry THF at room temperature under a nitrogen atmosphere.
  • Remove the solvent in vacuo.
  • Add dry THF to the residue, followed by dropwise addition of Et3N.
  • Add ethyl isocyanoacetate and heat the reaction mixture to 60°C overnight.
  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  • Partition the residue between EtOAc and brine. Adjust the aqueous pH to approximately 3 with 2M aqueous HCl.
  • Separate the EtOAc layer, wash with H2O, dry over MgSO4, filter, and concentrate in vacuo.
  • Purify the crude product by flash chromatography eluting with 50% Petroleum ether (40-60)/EtOAc to yield ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate.

Synthesis of 7-Bromo-5-cyclopropyl-6-methyl-oxazolo[4,5-c]quinolin-4-one

This method illustrates the cyclization to form a quinoline-oxazole fused system.

  • Add NaH (60% dispersed in mineral oil) to a solution of ethyl 5-[4-bromo-2-(cyclopropylamino)-3-methyl-phenyl]oxazole-4-carboxylate in dry DMF.
  • Heat the mixture to 100°C for 1 hour, then cool to room temperature.
  • Add EtOAc and H2O, and separate the layers. Wash the aqueous layer with EtOAc.
  • Wash the combined organic extracts with H2O to remove DMF and then dry over MgSO4, filter, and concentrate in vacuo.
  • Purify by flash chromatography.

Synthesis of 4-Amino-5-benzoyl-N′-[(1E)-(4-fluorophenyl)methylidene]-1,2-oxazole-3-carbohydrazide

This synthesis demonstrates the formation of an isoxazole derivative with specific substitutions.

  • React 5-benzoyl 3-carboxamide compounds with 98% hydrazine.
  • React the resulting compound with appropriate aldehydes to yield the desired isoxazole derivative.

Metal-Free Synthesis of Isoxazoles

Metal-free methods for synthesizing isoxazoles have become increasingly popular. These methods often involve 1,3-dipolar cycloaddition reactions. For instance, alkynes can react with in situ generated nitrile oxides to form isoxazole derivatives.

Table of Physical and Chemical Properties

Property Value
Molecular Formula C11H11ClFN3O2
Molecular Weight 271.67 g/mol
IUPAC Name N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
CAS No. 1193389-78-4
InChI InChI=1S/C11H10FN3O2.ClH/c1-6-8(5-14-17-6)11(16)15-7-2-3-9(12)10(13)4-7;/h2-5H,13H2,1H3,(H,15,16);1H
SMILES CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)F)N.Cl

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially yielding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or nucleophiles like sodium azide (NaN₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups, such as halogens or azides.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent, it can be explored for its activity against various diseases, including cancer and infectious diseases.

    Biological Studies: The compound can be used to study biological pathways and molecular interactions, particularly those involving fluorinated compounds.

    Pharmaceutical Development: It can serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. The oxazole ring provides structural stability and contributes to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to analogs with modified substituents on the phenyl ring or isoxazole core. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Phenyl Ring Key Functional Groups
Target Compound (Hydrochloride) C₁₁H₁₁ClFN₃O₂ 271.68 3-amino, 4-fluoro Hydrochloride salt, methylisoxazole
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate C₁₁H₉F₂N₂O₂·0.5H₂O 254.21 (anhydrous) 2,4-difluoro Hemihydrate, methylisoxazole
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride C₁₁H₁₂ClN₃O₂ 255.69 3-amino Hydrochloride salt, methylisoxazole
N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-cyclobutyl-1,2-oxazole-5-carboxamide;hydrochloride C₁₆H₁₉ClFN₃O₂ 339.79 4-aminomethyl, 2-fluoro Cyclobutylisoxazole, hydrochloride salt
N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₆ClN₃O₃ 369.80 4-carbamoylmethyl, 2-chloro Chlorophenyl, carbamoylmethyl

Impact of Substituents on Properties

Fluorine Substitution :
  • Compound: The 2,4-difluoro substitution increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. This analog is explicitly linked to immunomodulatory applications as a leflunomide derivative .
Amino Group Position :
  • The 3-amino group in the target compound enables hydrogen bonding, critical for interactions with biological targets. Its absence in ’s analog reduces polarity but may alter receptor specificity .
Hydrochloride Salt :
  • The hydrochloride form in the target compound and ’s analog improves solubility compared to neutral or hemihydrate forms (e.g., ) .
Bulkier Substituents :
  • The cyclobutyl group in ’s compound and the chlorophenyl-carbamoylmethyl in increase molecular weight and steric bulk, likely affecting pharmacokinetics (e.g., absorption, half-life) .

Research and Application Gaps

  • Target Compound: No published data on biological activity or crystallography (unlike ’s structurally characterized analog) .
  • Commercial Availability : The target compound faces stock shortages (), whereas analogs like ’s are more readily available .
  • Therapeutic Potential: ’s compound has established immunomodulatory roles, while the target compound’s applications remain speculative, necessitating further studies .

Biological Activity

N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H11FN3O2Cl
  • Molecular Weight : 271.68 g/mol
  • CAS Number : 1193389-78-4

This compound features an oxazole ring, which is known for its role in various biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key findings include:

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : NCI-H23 (non-small cell lung cancer), HCT-15 (colon cancer), and DU-145 (prostate cancer).
  • IC50 Values : The compound demonstrated IC50 values ranging from 0.08 to 12.07 μM, indicating potent activity against these cancer types .

The mechanism by which this compound exerts its effects includes:

  • Inhibition of Tubulin Polymerization : Similar to other known anticancer agents, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Targeting Specific Kinases : The compound has been identified as a potential inhibitor of p38 MAPK pathways, which are crucial in inflammation and cancer progression .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Inflammatory Response :
    • Objective : Evaluate the compound's effect on TNF-alpha production.
    • Results : Significant inhibition of LPS-induced TNF-alpha release was observed, showcasing its anti-inflammatory potential .
  • Cytotoxicity Assays :
    • Objective : Assess the cytotoxic effects on various cancer cell lines.
    • Findings : The compound exhibited greater than 90% inhibition of cell proliferation in multiple cancer types, suggesting broad-spectrum anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism of Action
AnticancerNCI-H230.08Inhibition of tubulin polymerization
AnticancerHCT-1512.07Cell cycle arrest (G2/M phase)
Anti-inflammatoryTHP1 (monocytic line)< 10Inhibition of TNF-alpha production

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how is the product characterized?

The compound is synthesized via nucleophilic substitution or coupling reactions, often involving isoxazole-4-carboxamide intermediates. For example, analogs like leflunomide derivatives are synthesized by reacting 5-methylisoxazole-4-carbonyl chloride with substituted anilines under controlled conditions . Post-synthesis, characterization employs:

  • NMR spectroscopy for verifying substituent positions and purity.
  • Mass spectrometry (MS) to confirm molecular weight.
  • X-ray crystallography for absolute configuration determination (e.g., using SHELX software for structure refinement) .

Q. What safety precautions are critical when handling this compound in the lab?

Based on structurally related compounds (e.g., N-(4-aminophenyl) analogs):

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315, H319) .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation of aerosols (GHS H335) .
  • Waste disposal: Follow institutional guidelines for halogenated organic waste due to the fluorine and chlorine substituents .

Q. What spectroscopic methods confirm the compound’s purity and identity?

  • High-resolution NMR (¹H/¹³C) identifies functional groups and detects impurities.
  • FT-IR spectroscopy verifies carbonyl (C=O) and amide (N-H) stretches.
  • Elemental analysis ensures stoichiometric consistency of C, H, N, and halogens .

Advanced Research Questions

Q. How can X-ray crystallography resolve molecular conformation and hydrate formation?

Single-crystal X-ray diffraction (SCXRD) is optimized by:

  • Crystallization: Slow evaporation of polar solvents (e.g., ethanol/water mixtures) to obtain hemihydrate forms .
  • Data collection: Use MoKα radiation (λ = 0.71073 Å) and multi-scan absorption corrections to mitigate crystal imperfections .
  • Refinement: SHELXL refines atomic displacement parameters and hydrogen bonding networks, critical for identifying hydrate stability .

Q. How do fluorophenyl substitution patterns influence bioactivity?

Systematic SAR studies involve:

  • Analog synthesis: Varying fluorine positions (e.g., 2,4-difluoro vs. 3-amino-4-fluoro) to modulate electron-withdrawing effects .
  • In vitro assays: Testing immunomodulatory activity (e.g., inhibition of dihydroorotate dehydrogenase, a leflunomide target) .
  • Computational modeling: Density Functional Theory (DFT) calculates electrostatic potential surfaces to rationalize substituent effects on receptor binding .

Q. What strategies resolve contradictions between in vitro and in vivo data?

  • Orthogonal assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic inhibition assays.
  • Metabolic stability tests: Assess hepatic microsomal degradation to explain discrepancies in efficacy .
  • Pharmacokinetic profiling: Measure plasma half-life and tissue distribution to correlate in vitro potency with in vivo outcomes .

Q. How do hydrate forms impact physicochemical properties?

Hemihydrates (e.g., 0.5H₂O) exhibit:

  • Enhanced solubility: Water molecules in the crystal lattice improve aqueous solubility compared to anhydrous forms.
  • Thermal stability: Differential Scanning Calorimetry (DSC) identifies hydrate decomposition temperatures, critical for formulation .

Q. What computational methods predict binding affinity and selectivity?

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., 5-HT1B/1D) .
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over time .
  • Free Energy Perturbation (FEP): Quantify ΔΔG values for fluorine substitutions to optimize selectivity .

Methodological Considerations

Designing stability studies for lab storage:

  • Forced degradation: Expose the compound to heat (40–60°C), light (UV-Vis), and varying pH (1–13) to identify degradation products via HPLC-MS .
  • Long-term storage: Store lyophilized samples at -20°C under nitrogen to prevent hydrolysis of the carboxamide group .

Addressing crystallographic challenges (e.g., twinning):

  • Crystal screening: Use 96-well plates with diverse precipitants (PEGs, salts) to obtain untwinned crystals.
  • Data processing: Apply TWINLAW in SHELX to deconvolute overlapping reflections in twinned datasets .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-(3-amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

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